Weak CYP3A4 Inhibition (IC50 = 7.9 μM) Establishes a Low Drug-Drug Interaction Risk Profile
N-(6-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide was tested in a fluorescence-based assay for inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase and exhibited an IC50 value of 7,900 nM (7.9 μM) [1]. This value falls into a low-risk classification typically used by medicinal chemistry groups to flag compounds for further in vivo ADME profiling (common threshold: IC50 > 10 μM is considered clean; 5–10 μM is borderline). By comparison, N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide showed a Ki of 700 nM (~11-fold more potent) in a recombinant CYP3A4 inhibition assay using testosterone 6β-hydroxylation as the readout [2]. The approximately 11-fold weaker CYP3A4 inhibitory potency of the target compound suggests that the N-(6-methylpyridin-2-yl) amide side chain attenuates CYP3A4 binding relative to the N-phenyl comparator, despite both compounds sharing the 2-(pyridin-4-yl)quinoline core.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 7,900 nM |
| Comparator Or Baseline | N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976): Ki = 700 nM |
| Quantified Difference | Target compound IC50 is approximately 11-fold higher (weaker inhibition) than comparator Ki |
| Conditions | Target: human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase; substrate: 7-hydroxyquinoline prodrug (fluorescence). Comparator: recombinant CYP3A4 NF-14 in E. coli; substrate: testosterone 6β-hydroxylation. |
Why This Matters
For researchers prioritizing low CYP3A4-mediated drug-drug interaction liability, the substantially weaker CYP3A4 inhibition of 879920-38-4 compared to certain N-phenyl-substituted quinoline-4-carboxamides may reduce the confounding effects of off-target P450 inhibition in cellular or in vivo assays, making this compound a cleaner tool for target-specific studies.
- [1] BindingDB BDBM50532768 (CHEMBL4541666): IC50 = 7,900 nM for human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase. https://www.bindingdb.org/ View Source
- [2] BindingDB BDBM50273444 (CHEMBL463976): N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide; Ki = 700 nM for recombinant CYP3A4 NF-14 expressed in E. coli. https://www.bindingdb.org/ View Source
